molecular formula C13H10FNO3 B6382548 4-(2-Fluoro-4-methylphenyl)-2-nitrophenol CAS No. 1261888-52-1

4-(2-Fluoro-4-methylphenyl)-2-nitrophenol

Cat. No.: B6382548
CAS No.: 1261888-52-1
M. Wt: 247.22 g/mol
InChI Key: QPOVSEADUFZTGS-UHFFFAOYSA-N
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Description

4-(2-Fluoro-4-methylphenyl)-2-nitrophenol is an organic compound that belongs to the class of nitrophenols It is characterized by the presence of a nitro group (-NO2) and a phenolic hydroxyl group (-OH) attached to a benzene ring, which is further substituted with a fluoro group (-F) and a methyl group (-CH3)

Properties

IUPAC Name

4-(2-fluoro-4-methylphenyl)-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-8-2-4-10(11(14)6-8)9-3-5-13(16)12(7-9)15(17)18/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPOVSEADUFZTGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10686238
Record name 2'-Fluoro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-52-1
Record name 2'-Fluoro-4'-methyl-3-nitro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10686238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoro-4-methylphenyl)-2-nitrophenol typically involves the nitration of 2-fluoro-4-methylphenol. The nitration process can be carried out using a mixture of concentrated sulfuric acid (H2SO4) and nitric acid (HNO3) under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

Industrial production of 4-(2-Fluoro-4-methylphenyl)-2-nitrophenol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoro-4-methylphenyl)-2-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).

    Substitution: The fluoro group can be substituted with other nucleophiles (e.g., hydroxide ion, -OH) under basic conditions.

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: H2 gas, Pd/C catalyst, room temperature

    Substitution: Aqueous NaOH, elevated temperature

    Oxidation: KMnO4, acidic or neutral conditions

Major Products Formed

    Reduction: 4-(2-Fluoro-4-methylphenyl)-2-aminophenol

    Substitution: 4-(2-Hydroxy-4-methylphenyl)-2-nitrophenol

    Oxidation: 4-(2-Fluoro-4-methylphenyl)-2-benzoquinone

Scientific Research Applications

4-(2-Fluoro-4-methylphenyl)-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-4-methylphenyl)-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro and methyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenol
  • 4-Fluoro-2-methylphenol
  • 2-Fluoro-4-methylaniline

Uniqueness

4-(2-Fluoro-4-methylphenyl)-2-nitrophenol is unique due to the presence of both a nitro group and a phenolic hydroxyl group on the same benzene ring, which imparts distinct chemical reactivity and biological activity. The combination of fluoro and methyl substituents further enhances its properties, making it a valuable compound for various applications.

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